molecular formula C12H18ClNO2 B2839329 4-(Benzyl(methyl)amino)butanoic acid hydrochloride CAS No. 91563-92-7

4-(Benzyl(methyl)amino)butanoic acid hydrochloride

Cat. No.: B2839329
CAS No.: 91563-92-7
M. Wt: 243.73
InChI Key: USXNNQCHMXNPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyl(methyl)amino)butanoic acid hydrochloride is a chemical compound with the molecular formula C12H18ClNO2. It is a derivative of butanoic acid, where the amino group is substituted with a benzyl and a methyl group. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyl(methyl)amino)butanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with butanoic acid, benzylamine, and methylamine.

    Reaction: The butanoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with benzylamine and methylamine in the presence of a base such as triethylamine (TEA) to form the desired product.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyl(methyl)amino)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted amines.

Scientific Research Applications

4-(Benzyl(methyl)amino)butanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(Benzyl(methyl)amino)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and methyl groups on the amino moiety enhance its binding affinity to these targets, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylamino)butanoic acid hydrochloride
  • 4-(Dimethylamino)butanoic acid hydrochloride
  • 3-(Methylamino)propionic acid

Uniqueness

4-(Benzyl(methyl)amino)butanoic acid hydrochloride is unique due to the presence of both benzyl and methyl groups on the amino moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-[benzyl(methyl)amino]butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-13(9-5-8-12(14)15)10-11-6-3-2-4-7-11;/h2-4,6-7H,5,8-10H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXNNQCHMXNPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)CC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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